molecular formula C22H21FN4OS B13362330 N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide

Cat. No.: B13362330
M. Wt: 408.5 g/mol
InChI Key: GLOYRUIBXRPBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyano-3-methylbutan-2-yl)-2-((4-(4-fluorophenyl)phthalazin-1-yl)thio)acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives. These compounds are often studied for their potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((4-(4-fluorophenyl)phthalazin-1-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the phthalazinone core: This can be achieved by cyclization reactions involving appropriate starting materials such as phthalic anhydride and hydrazine derivatives.

    Introduction of the fluorophenyl group: This step may involve nucleophilic aromatic substitution reactions.

    Thioether formation: The thiol group can be introduced through nucleophilic substitution reactions with appropriate thiol reagents.

    Attachment of the cyano and methylbutan-2-yl groups: This can be achieved through alkylation and cyanation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-3-methylbutan-2-yl)-2-((4-(4-fluorophenyl)phthalazin-1-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((4-(4-fluorophenyl)phthalazin-1-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Cyano-3-methylbutan-2-yl)-2-((4-(4-chlorophenyl)phthalazin-1-yl)thio)acetamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-(2-Cyano-3-methylbutan-2-yl)-2-((4-(4-bromophenyl)phthalazin-1-yl)thio)acetamide: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in N-(2-Cyano-3-methylbutan-2-yl)-2-((4-(4-fluorophenyl)phthalazin-1-yl)thio)acetamide may impart unique properties, such as increased metabolic stability and altered biological activity compared to its analogs with different halogen atoms.

Properties

Molecular Formula

C22H21FN4OS

Molecular Weight

408.5 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-fluorophenyl)phthalazin-1-yl]sulfanylacetamide

InChI

InChI=1S/C22H21FN4OS/c1-14(2)22(3,13-24)25-19(28)12-29-21-18-7-5-4-6-17(18)20(26-27-21)15-8-10-16(23)11-9-15/h4-11,14H,12H2,1-3H3,(H,25,28)

InChI Key

GLOYRUIBXRPBBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.